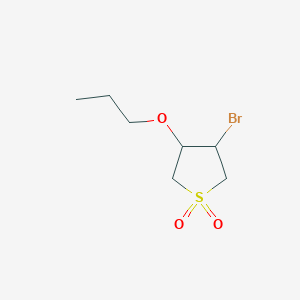

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione

Description

3-Bromo-4-propoxy-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring with a bromine substituent at position 3 and a propoxy group at position 2.

Properties

Molecular Formula |

C7H13BrO3S |

|---|---|

Molecular Weight |

257.15 g/mol |

IUPAC Name |

3-bromo-4-propoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C7H13BrO3S/c1-2-3-11-7-5-12(9,10)4-6(7)8/h6-7H,2-5H2,1H3 |

InChI Key |

XYAQXDNHGBHHDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CS(=O)(=O)CC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable thiolane precursor. One common method is the bromination of 4-propoxy-1lambda6-thiolane-1,1-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of thiolane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.

Major Products

Substitution: Formation of azido, thiocyano, or methoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiolane derivatives with reduced functional groups.

Scientific Research Applications

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-4-(cyclopropylmethoxy)-1λ⁶-thiolane-1,1-dione (CAS 1603535-89-2)

- Structural Differences: Replaces the propoxy group with a cyclopropylmethoxy substituent.

- Reactivity Implications: Cyclopropyl groups are known to influence ring-opening reactions or stabilize transition states in nucleophilic substitutions. This may alter reaction pathways in synthetic applications compared to the propoxy variant.

- Supplier Data: Marketed by Ambeed, Inc., as a building block, indicating its utility in medicinal chemistry pipelines. No direct solubility or stability data are provided, but its structural similarity suggests comparable sulfone-mediated reactivity .

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione

- Structural Differences : Features a trifluoropropan-2-yloxy group instead of propoxy. The trifluoromethyl group introduces strong electron-withdrawing effects, which could modulate the sulfone’s electrophilicity and stability under acidic or basic conditions .

- Electronic Effects : The -CF₃ group enhances lipophilicity and metabolic stability, making this analog more suitable for pharmaceutical applications where bioavailability is critical.

3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 1183914-73-9)

- Structural Differences : Substitutes the 4-propoxy group with a pyrazole ring bearing a bromine atom. This introduces nitrogen-based hydrogen-bonding capabilities and aromaticity, diverging significantly from the ether-linked propoxy group .

- Reactivity Profile : The pyrazole moiety enables participation in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing heterocyclic frameworks. In contrast, the propoxy variant may be more suited for ether-cleavage or alkylation reactions.

- Molecular Weight and Solubility: Higher molecular weight (265.13 g/mol vs. ~243 g/mol for the propoxy compound) and polar pyrazole group likely reduce solubility in nonpolar solvents compared to the propoxy analog .

Key Comparative Data (Hypothetical Analysis)

| Property | 3-Bromo-4-propoxy-1λ⁶-thiolane-1,1-dione | 3-Bromo-4-(cyclopropylmethoxy) analog | 3-Bromo-4-(trifluoropropan-2-yloxy) analog |

|---|---|---|---|

| Molecular Weight | ~243 g/mol | ~269 g/mol | ~293 g/mol |

| Electron Effects | Moderate (propoxy donor) | Steric hindrance (cyclopropane) | Strong EWG (-CF₃) |

| Therapeutic Potential | Intermediate synthesis | Rigid scaffolds | Enhanced bioavailability |

| Reactivity | Ether cleavage, alkylation | Ring-opening reactions | Fluorine-specific reactions |

Biological Activity

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a thiolane ring, a bromine atom, and a propoxy group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: CHBrOS

Molecular Weight: 257.15 g/mol

IUPAC Name: 3-bromo-4-propoxythiolane 1,1-dioxide

InChI Key: XYAQXDNHGBHHDA-UHFFFAOYSA-N

SMILES Representation: CCCOC1CS(=O)(=O)CC1Br

The presence of the bromine atom and the propoxy group enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

The biological activity of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is believed to involve its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, which may alter the compound's biological activity.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, potentially enhancing its antimicrobial properties.

- Enzyme Interaction: It may interact with various enzymes or receptors, leading to significant biological effects such as inhibition or activation of specific pathways.

Biological Activities

Research has indicated several potential biological activities associated with 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione:

Antimicrobial Activity:

Studies suggest that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability. This activity is likely attributed to its ability to disrupt cellular processes through its interactions with microbial enzymes.

Anticancer Properties:

Preliminary investigations into the anticancer potential of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione have shown promising results. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle regulation. Further studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-(oxolan-3-yloxy)-thiolane | Contains an oxolane ring instead of a propoxy group | Different reactivity patterns due to ring structure |

| 3-Bromo-4-(oxolan-3-yloxy)pyridine | Incorporates a pyridine ring | Potentially different biological activities due to nitrogen presence |

| 3-Bromo-4-(oxolan-3-yloxy)benzene | Contains a benzene ring | Influences reactivity and stability compared to thiolanes |

| 3-Bromo-4-(oxolan-3-yloxy)thiophene | Features a thiophene ring | May exhibit distinct electronic properties due to sulfur atom presence |

The unique combination of functional groups in 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione. For instance:

-

Synthesis Methodology:

- The synthesis typically involves bromination of a suitable thiolane precursor under controlled conditions (e.g., using bromine in dichloromethane at low temperatures) .

- This method ensures high yield and purity suitable for biological testing.

-

Biological Testing:

- In vitro studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines.

- Further research is ongoing to explore its pharmacokinetics and potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.